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(s)-1-(1h-Indazol-5-yl)ethanamine

Cat. No.: B12074425
M. Wt: 161.20 g/mol
InChI Key: XAOQGHCTRDZPSK-LURJTMIESA-N
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Description

Significance of Chiral Amines in Organic Chemistry

Chiral amines are indispensable components in the world of organic chemistry, serving a multitude of functions that are critical to modern synthesis. sigmaaldrich.com These organic compounds, which feature a nitrogen atom attached to a chiral carbon, are fundamental to the creation of a vast array of molecules with specific three-dimensional arrangements. alfachemic.com Their importance is underscored by the fact that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov

The utility of chiral amines extends across various applications in synthesis:

Building Blocks: They are crucial starting materials for the synthesis of complex, optically pure molecules, including a wide range of pharmaceuticals, agrochemicals, and natural products. researchgate.net

Chiral Auxiliaries and Resolving Agents: Chiral amines are employed to control the stereochemical outcome of chemical reactions and to separate mixtures of enantiomers. sigmaaldrich.comnih.gov

Catalysis: They are used as catalysts in a variety of asymmetric reactions, such as Aldol reactions, Mannich reactions, and Michael additions, enabling the selective formation of one enantiomer over the other. alfachemic.com

The synthesis of chiral amines itself is a significant area of research, with methods like asymmetric reductive amination and enzymatic processes using transaminases being at the forefront of producing these valuable compounds with high enantiopurity. researchgate.netacs.org

Role of the Indazole Scaffold in Advanced Materials and Ligand Design

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netnih.gov This assertion is supported by its presence in numerous marketed drugs and compounds currently in clinical investigation. researchgate.netnih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile framework for the synthesis of a diverse range of derivatives. researchgate.net

The significance of the indazole ring system stems from its diverse biological and chemical functionalities. longdom.orgtaylorandfrancis.com Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities. nih.gov In the realm of materials science and ligand design, the indazole moiety offers a rigid and tunable platform. Its ability to participate in various chemical transformations allows for the introduction of different functional groups, thereby modulating the electronic and steric properties of the resulting molecule. This adaptability makes indazole derivatives valuable as ligands in coordination chemistry and as components in the development of advanced materials with specific optical or electronic properties.

Overview of (S)-1-(1H-Indazol-5-yl)ethanamine as a Stereodefined Building Block

This compound emerges as a molecule of interest by combining the key features of a chiral amine with the versatile indazole scaffold. This specific stereoisomer provides a well-defined three-dimensional structure, which is crucial for applications where precise molecular recognition is required. As a building block, it offers a reactive primary amine for further chemical modification and a stable indazole core that can be further functionalized. The synthesis of this compound typically involves the asymmetric reduction of a corresponding ketone precursor, 1-(1H-Indazol-5-yl)ethanone.

Below is a table summarizing the key properties of this compound and its precursor.

PropertyThis compound1-(1H-Indazol-5-yl)ethanone
IUPAC Name (1S)-1-(1H-Indazol-5-yl)ethanamine1-(1H-Indazol-5-yl)ethanone
CAS Number 1340798-03-81001906-63-3 sigmaaldrich.comepa.gov
Molecular Formula C₉H₁₁N₃C₉H₈N₂O uni.lu
Molecular Weight 161.21 g/mol 160.18 g/mol sigmaaldrich.com
Physical Form Not specifiedSolid sigmaaldrich.com
Purity Not specified0.97 sigmaaldrich.com

The availability of this compound as a stereochemically pure compound allows for its direct incorporation into more complex molecular architectures, bypassing the need for challenging chiral separations at later stages of a synthesis. This makes it a valuable intermediate for the development of new chemical entities with potential applications in various fields of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B12074425 (s)-1-(1h-Indazol-5-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indazol-5-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

XAOQGHCTRDZPSK-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NN=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)NN=C2)N

Origin of Product

United States

Synthetic Methodologies for S 1 1h Indazol 5 Yl Ethanamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric methods offer an elegant and often more efficient route to the target molecule by avoiding the loss of 50% of the material inherent in classical resolutions. These methods employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Catalytic asymmetric hydrogenation of the prochiral ketone, 1-(1H-indazol-5-yl)ethanone, is a powerful strategy for producing (S)-1-(1H-Indazol-5-yl)ethanamine. This method involves the use of a chiral metal catalyst to selectively add hydrogen across the ketone's carbonyl group, establishing the amine's stereocenter with high enantioselectivity. Ruthenium-based catalysts, often in combination with chiral phosphine (B1218219) ligands and diamine ligands, are frequently employed for this transformation. The reaction is typically performed under a hydrogen atmosphere, and the choice of solvent, temperature, and pressure can significantly influence both the reaction rate and the stereochemical purity of the product.

A key advantage of this approach is its high atom economy. However, the development of an effective catalyst system that delivers high conversion and high enantiomeric excess (e.e.) can be challenging and may require extensive screening of ligands and reaction conditions.

The use of a chiral auxiliary is a well-established method for controlling stereochemistry in synthesis. wikipedia.org In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary, a molecule that is itself enantiomerically pure. wikipedia.org This new compound, now containing a defined stereocenter, undergoes a diastereoselective reaction to create the desired stereocenter on the original substrate part of the molecule. nih.gov The auxiliary's steric and electronic properties direct the incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess. wikipedia.org

For the synthesis of this compound, a common strategy involves the reaction of 1-(1H-indazol-5-yl)ethanone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide. This reaction forms a chiral sulfinyl imine. Subsequent reduction of the C=N double bond, for example with a hydride reagent like sodium borohydride, proceeds with high diastereoselectivity controlled by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinyl group to release the desired chiral amine. researchgate.net This method is valued for its predictability and the generally high stereoselectivities that can be achieved. wikipedia.org

Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a green and highly selective alternative for synthesizing chiral amines. mdpi.comrsc.org Amine transaminases (ATAs) are particularly well-suited for this purpose. bme.humdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or alanine, to a ketone acceptor. bme.hu

In the synthesis of this compound, an (S)-selective transaminase is used with the corresponding ketone, 1-(1H-indazol-5-yl)ethanone. mdpi.com The enzyme's active site is exquisitely shaped to bind the ketone in a specific orientation, ensuring that the amino group is added to only one face of the carbonyl, resulting in the formation of the (S)-enantiomer with exceptionally high stereopurity (often >99% e.e.). researchgate.net These reactions are typically run in aqueous buffer systems, sometimes with a co-solvent to aid substrate solubility, under mild temperature and pH conditions. bme.hu The high selectivity and environmentally benign nature of enzymatic reactions make this a highly attractive method for industrial-scale production. rsc.org

Direct Synthesis Method Key Reagent/Catalyst Typical Starting Material Advantages Challenges
Catalytic Asymmetric HydrogenationChiral Ru-phosphine complexes1-(1H-Indazol-5-yl)ethanoneHigh atom economyCatalyst screening, reaction optimization
Chiral Auxiliary-Mediated Synthesis(R)-tert-Butanesulfinamide1-(1H-Indazol-5-yl)ethanonePredictable, high diastereoselectivityMultiple steps, removal of auxiliary
Biocatalytic Transformation(S)-selective Amine Transaminase (ATA)1-(1H-Indazol-5-yl)ethanoneVery high enantioselectivity, green conditionsEnzyme stability and cost, substrate scope

Enantioselective Preparation via Chiral Resolution Techniques

Chiral resolution is a classical approach that begins with the synthesis of a racemic mixture of the amine, i.e., an equal mixture of the (S) and (R) enantiomers. The enantiomers are then separated. While this method inherently leads to a maximum theoretical yield of 50% for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used and practical strategy. wikipedia.org

This is the most common resolution method. wikipedia.org It involves treating the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. rsc.orgrsc.org The acid-base reaction forms two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rsc.orgunchainedlabs.com

For the resolution of racemic 1-(1H-indazol-5-yl)ethanamine, a chiral acid like (+)-tartaric acid or a derivative is used. rsc.org The racemic amine and the chiral acid are dissolved in a suitable solvent. One of the diastereomeric salts, for instance, the salt of the (S)-amine with the (+)-acid, will be less soluble and will preferentially crystallize out of the solution. This solid is then collected by filtration. The final step involves treating the isolated diastereomeric salt with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched (S)-amine. The success of this technique is highly dependent on finding the right combination of resolving agent and solvent system to achieve efficient separation. unchainedlabs.com

Chromatographic techniques offer a powerful alternative for separating enantiomers. mz-at.de High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the most common methods. mdpi.comnih.gov

In this approach, the racemic 1-(1H-indazol-5-yl)ethanamine is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates. mz-at.de As a result, one enantiomer elutes from the column before the other, allowing them to be collected as separate, enantiomerically pure fractions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this type of separation. researchgate.netnih.gov While highly effective for both analytical and preparative-scale separations, chromatography can be more resource-intensive than crystallization, especially for large-scale production. unchainedlabs.com

Resolution Method Principle Key Reagent/Material Advantages Challenges
Diastereomeric Salt FormationDifferent solubility of diastereomeric saltsChiral acids (e.g., Tartaric acid)Scalable, cost-effectiveTrial-and-error process, yield limited to 50%
Chromatographic SeparationDifferential interaction with a chiral surfaceChiral Stationary Phase (CSP)High purity, applicable to many compoundsHigher cost, solvent consumption

Kinetic Resolution Methods

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For the synthesis of this compound, a racemic mixture of 1-(1H-indazol-5-yl)ethanamine would first be prepared. This racemic amine can then be resolved using several kinetic resolution techniques.

One of the most effective methods for the kinetic resolution of amines is through enzymatic acylation. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for this purpose. In a typical procedure, the racemic amine is treated with an acyl donor, such as an ester or an anhydride (B1165640), in the presence of the lipase. The enzyme will selectively acylate one of the enantiomers at a much faster rate, allowing for the separation of the acylated amine from the unreacted, enantiomerically enriched amine. For instance, in the resolution of a similar compound, racemic 1-(isopropylamine)-3-phenoxy-2-propanol, various lipases and reaction conditions were screened to achieve high enantiomeric excess. mdpi.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for a theoretical yield of 100% of the desired enantiomer. In DKR, the less reactive enantiomer is continuously racemized in situ, making the entire racemic mixture available for conversion into the desired product. rsc.org This is often achieved by combining an enzymatic resolution with a compatible metal-based racemization catalyst. While a specific DKR protocol for 1-(1H-indazol-5-yl)ethanamine is not extensively documented in publicly available literature, the principles have been successfully applied to a wide range of chiral amines.

Multi-Step Synthetic Pathways Incorporating Indazole Formation and Chiral Center Installation

The construction of this compound can be achieved through various multi-step sequences that strategically combine the formation of the indazole core with the introduction of the chiral ethylamine (B1201723) substituent.

A common approach to the indazole ring system involves the cyclization of appropriately substituted phenyl precursors. organic-chemistry.org For instance, a plausible route could start from a substituted 2-methylaniline derivative. Nitration followed by functional group manipulation can lead to a 2-amino- or 2-halobenzonitrile, which are common precursors for indazole synthesis. nih.govnih.gov The indazole ring is often formed through a diazotization reaction followed by cyclization, or through condensation with hydrazine (B178648) or its derivatives. google.comthieme-connect.de

One potential pathway to the target molecule could begin with 5-bromo-1H-indazole. This intermediate can be synthesized from commercially available starting materials. sigmaaldrich.combldpharm.com The chiral ethylamine side chain can then be introduced through a variety of methods. A common strategy involves the acylation of the indazole at the 5-position with a chiral auxiliary-bearing acylating agent, followed by reduction of the carbonyl group and cleavage of the auxiliary.

Alternatively, a ketone such as 1-(1H-indazol-5-yl)ethanone can be a key intermediate. This ketone can be synthesized and then subjected to asymmetric reduction or reductive amination to install the chiral amine. Asymmetric transfer hydrogenation or catalytic hydrogenation using a chiral catalyst are powerful methods for the enantioselective reduction of ketones to the corresponding chiral alcohols, which can then be converted to the amine. Reductive amination of the ketone with a chiral amine or in the presence of a chiral catalyst is another direct approach to establish the stereocenter.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, several factors would need to be considered for optimization.

For the kinetic resolution step, optimization would focus on the choice of enzyme, acyl donor, and solvent to maximize both the conversion and the enantiomeric excess. The reusability of the enzyme is also a key consideration for cost reduction in a scalable process. In the context of dynamic kinetic resolution, the compatibility of the racemization catalyst with the enzyme and the reaction conditions is paramount.

Below is a table summarizing key reaction parameters that are typically optimized in the synthesis of indazole derivatives:

ParameterConsiderations for Optimization
Starting Materials Cost, availability, and purity.
Reagents Stoichiometry, order of addition, and use of less hazardous alternatives.
Catalyst Loading, activity, selectivity, and reusability (for both chemical and biocatalysts).
Solvent Polarity, boiling point, and environmental impact. Use of greener solvents is preferred.
Temperature Balancing reaction rate with selectivity and stability of reactants and products.
Reaction Time Monitoring reaction progress to determine the optimal time for maximizing yield and minimizing byproduct formation.
Work-up & Purification Minimizing product loss and solvent usage. Crystallization is often preferred over chromatography for large-scale purification.

By systematically evaluating and refining these parameters, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable for large-scale production.

Stereochemical Characterization and Control of S 1 1h Indazol 5 Yl Ethanamine

Absolute Configuration Determination Methodologies

Determining the absolute spatial arrangement of atoms in a chiral molecule is fundamental to understanding its properties and interactions. For (S)-1-(1H-Indazol-5-yl)ethanamine, several powerful analytical methods can be employed to unambiguously assign its (S)-configuration.

X-ray Crystallography Studies

X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms provides detailed information about their arrangement in the crystal lattice, allowing for the construction of a three-dimensional molecular model.

For chiral molecules, the phenomenon of anomalous dispersion, particularly when heavier atoms are present, allows for the determination of the absolute structure. While there are no publicly available X-ray crystal structures specifically for this compound, the crystallographic analysis of related indazole derivatives provides a framework for how such a determination would be approached. For instance, studies on other substituted indazoles have successfully elucidated their solid-state structures, confirming the connectivity and stereochemistry of substituents. nih.gov The process would involve growing a suitable single crystal of a salt of this compound, for example, with a chiral acid, and collecting diffraction data. The resulting structural solution would not only confirm the indazole core and the ethanamine substituent but would also unequivocally establish the (S)-configuration at the chiral center.

Table 1: Representative Crystallographic Data for Indazole Derivatives (Note: This table presents data for related indazole compounds to illustrate typical crystallographic parameters, as specific data for this compound is not publicly available.)

CompoundCrystal SystemSpace GroupReference
Indazol-2-yl-acetic acidMonoclinicP2₁/c nih.gov
5-bromo-1H-indazol-3-amineOrthorhombicPca2₁ semanticscholar.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This differential absorption, which is on the order of 10⁻⁴ to 10⁻⁵ absorbance units, provides a unique spectral fingerprint of the molecule's three-dimensional structure in solution. bruker.com A key advantage of VCD is that it does not require crystallization of the compound.

The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretically predicted spectrum for a known enantiomer (e.g., the (S)-enantiomer). youtube.com These theoretical spectra are typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Research on the chiral structure of 1H-indazoles has demonstrated the utility of VCD in determining the absolute configuration of indazole-containing compounds. rsc.org For this compound, the VCD spectrum would be recorded in a suitable solvent, and the experimental data would be compared with the DFT-calculated spectrum for the (S)-enantiomer. The characteristic positive and negative bands in the VCD spectrum, arising from the vibrational modes of the chiral center and its coupling with the indazole ring, would serve as the basis for this comparison.

Table 2: Key VCD Principles for Absolute Configuration Determination

PrincipleDescription
Differential Absorption Measures the difference in absorption between left (AL) and right (AR) circularly polarized infrared light (ΔA = AL - AR). bruker.com
Spectral Fingerprint The resulting VCD spectrum is a unique and sensitive probe of the molecule's 3D structure in solution.
Computational Comparison The experimental VCD spectrum is compared with quantum chemical predictions (e.g., DFT) for a specific enantiomer to assign the absolute configuration. youtube.com

Chiral Purity Assessment Techniques

Ensuring the enantiomeric excess (e.e.) of a chiral compound is critical. Chiral chromatography is the primary tool for separating enantiomers and quantifying the purity of a desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of this compound, a suitable chiral column would be selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines and heterocyclic compounds. nih.govnih.govnih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is optimized to achieve baseline separation of the two enantiomers. nih.gov The detector, usually a UV detector set at a wavelength where the indazole ring absorbs, allows for the quantification of each enantiomer. The enantiomeric excess can then be calculated from the relative peak areas of the (S) and (R) enantiomers.

Table 3: Common Chiral Stationary Phases for HPLC Separation of Chiral Amines and Heterocycles

CSP TypeChiral SelectorTypical ApplicationsReference
Polysaccharide-basedCellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Broad applicability for various chiral compounds, including amines and heterocycles. nih.govnih.gov
Pirkle-typeπ-acidic or π-basic aromatic ringsSeparation of compounds with aromatic systems.
Cyclodextrin-basedα-, β-, or γ-cyclodextrinInclusion complexation mechanism for separation.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. gcms.cz For the analysis of amines like 1-(1H-Indazol-5-yl)ethanamine, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The different interactions between the derivatized enantiomers and the chiral selector result in different retention times, allowing for their quantification. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral compounds, determining enantiomeric purity is often achieved by using chiral resolving agents, such as chiral shift reagents (CSRs). These reagents are paramagnetic lanthanide complexes that can form diastereomeric complexes with the enantiomers of a chiral substrate. This interaction leads to differential chemical shift changes (lanthanide-induced shifts, LIS) for the corresponding protons of the two enantiomers, allowing for their distinction and quantification by ¹H NMR spectroscopy.

A commonly used chiral shift reagent is tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), often abbreviated as Eu(hfc)₃. When Eu(hfc)₃ is added to a solution of a racemic or scalemic mixture of a chiral amine, it forms rapidly exchanging diastereomeric adducts. The differing magnetic environments of these adducts cause the separation of signals for the enantiomers in the ¹H NMR spectrum. For this compound, the protons closest to the chiral center and the coordination site, such as the methine proton (CH-NH₂) and the methyl protons (CH₃), would be expected to show the most significant separation of signals.

Table 1: Predicted ¹H NMR Behavior of 1-(1H-Indazol-5-yl)ethanamine Enantiomers with a Chiral Shift Reagent

ProtonExpected Chemical Shift (ppm) without CSR (in CDCl₃, approximate)Expected Observation upon Addition of Eu(hfc)₃
Indazole H (aromatic)7.0 - 8.0Downfield shift; potential for some signal separation.
Methine H (CH-NH₂)~4.2Significant downfield shift and splitting into two distinct signals for the (R) and (S) enantiomers.
Methyl H (CH₃)~1.5Significant downfield shift and splitting into two distinct doublets for the (R) and (S) enantiomers.
Amine H (NH₂)Broad, ~1.6Significant downfield shift and broadening.

Note: The exact chemical shifts and the magnitude of the separation are dependent on the concentration of the chiral shift reagent and the solvent used.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of a chiral center is a crucial factor, particularly under various chemical and physical conditions encountered during synthesis, purification, and storage. For this compound, the chiral center is a benzylic-type carbon, which can be susceptible to epimerization or racemization under certain conditions.

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the case of a molecule with a single stereocenter like this compound, this process is termed racemization, leading to the formation of an equimolar mixture of the (R) and (S) enantiomers. The stability of the chiral amine is generally high under neutral and mild acidic or basic conditions at ambient temperature. However, exposure to strong bases, high temperatures, or certain catalysts can facilitate racemization.

The mechanism of racemization for benzylic amines can proceed through the formation of an achiral intermediate. For instance, in the presence of a strong base, deprotonation of the amine proton followed by a reversible deprotonation-reprotonation at the benzylic carbon could lead to inversion of the stereocenter, although this is generally a high-energy process for simple amines. A more plausible pathway for racemization, particularly under oxidative conditions or in the presence of certain metal catalysts, involves the transient formation of an imine intermediate. The formation of the C=N double bond temporarily destroys the chirality at the carbon center. Subsequent non-stereoselective reduction or hydrolysis and re-formation of the amine would lead to a racemic mixture.

While specific epimerization studies on this compound are not documented, studies on other chiral benzylic amines have shown that racemization can be induced under specific catalytic conditions, such as with certain palladium or iridium catalysts, often employed in dynamic kinetic resolution processes. nih.gov It is also known that amines can undergo pyramidal inversion at the nitrogen atom, but this does not affect the configuration of the chiral carbon center. nih.gov

Table 2: Factors Influencing Stereochemical Stability of this compound

ConditionEffect on Stereochemical IntegrityRationale
Neutral pH, ambient temperatureHigh stabilityHigh energy barrier for bond breaking at the chiral center.
Strong acidGenerally stableProtonation of the amine group can protect it from certain reactions.
Strong basePotential for slow racemizationAbstraction of the benzylic proton is possible but generally difficult.
High temperatureIncreased risk of racemizationProvides energy to overcome the activation barrier for racemization pathways.
Presence of oxidizing agents or certain metal catalystsIncreased risk of racemizationCan facilitate the formation of an achiral imine intermediate.

Conformational Analysis of the Chiral Amine Moiety

The biological activity of a chiral molecule is not only dependent on its absolute configuration but also on its preferred conformation, which dictates the three-dimensional arrangement of its functional groups. The conformational analysis of this compound involves considering the rotation around the single bonds, particularly the C-C bond between the indazole ring and the chiral center, and the C-N bond of the ethylamine (B1201723) side chain.

Computational studies on analogous phenylethylamines have shown that these molecules can exist in several low-energy conformations. organic-chemistry.orgchemicalbook.com The primary conformations are typically described as gauche (folded) and anti (extended) with respect to the torsion angle between the aromatic ring and the amino group. In the gauche conformation, the amino group is folded back towards the aromatic ring, which can be stabilized by intramolecular interactions such as N-H•••π interactions. In the anti conformation, the amino group is extended away from the ring.

The relative populations of these conformers are likely to be influenced by the solvent environment. In nonpolar solvents, folded conformations stabilized by intramolecular hydrogen bonding might be more prevalent. In polar, protic solvents, the extended conformations that allow for better solvation of the amino group are likely to be favored.

Table 3: Potential Low-Energy Conformers of this compound

ConformerDihedral Angle (Aromatic Ring - C - C - N)Key Features
Gauche-1Approx. +60°Amino group is oriented towards one face of the indazole ring. Potential for N-H•••π interaction.
Gauche-2Approx. -60°Amino group is oriented towards the other face of the indazole ring.
AntiApprox. 180°The amino group and the indazole ring are positioned away from each other, minimizing steric hindrance.

Note: The exact dihedral angles and relative energies would require specific computational or experimental studies.

Derivatization Strategies and Analogue Synthesis Based on S 1 1h Indazol 5 Yl Ethanamine

Amidation and Acylation Reactions

The primary amine of (S)-1-(1H-Indazol-5-yl)ethanamine serves as a key functional handle for derivatization through amidation and acylation reactions. These reactions are fundamental in medicinal chemistry for creating peptidomimetics and other analogues with diverse functionalities.

The most common approach involves the coupling of the primary amine with a carboxylic acid. This transformation is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of coupling reagents can be employed for this purpose. fishersci.co.uk

Common Amidation Strategies:

Carbodiimide Activation: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form highly reactive O-acylisourea intermediates. These intermediates readily react with the primary amine of the indazole derivative to form the corresponding amide. fishersci.co.uk

Aminium/Uronium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that generate activated esters, leading to high yields of the desired amide products under mild conditions. fishersci.co.uk

Acylation of the primary amine can also be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. fishersci.co.uk This method, known as the Schotten-Baumann reaction, is a robust and widely used technique for forming amide bonds. fishersci.co.uk These reactions allow for the introduction of a vast array of substituents, enabling the exploration of structure-activity relationships (SAR).

Table 1: Examples of Amidation and Acylation Reactions

Starting Material Reagent Product Reaction Type
This compound Carboxylic Acid, EDC, HOBt N-((S)-1-(1H-Indazol-5-yl)ethyl)amide Amidation
This compound Acyl Chloride, Triethylamine N-((S)-1-(1H-Indazol-5-yl)ethyl)amide Acylation

Functionalization of the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be functionalized, most commonly through alkylation or acylation. The regioselectivity of these reactions is a critical aspect, as the position of the substituent can significantly impact the biological properties of the resulting molecule. Generally, the N1-substituted isomer is thermodynamically more stable, while the N2-isomer is often the kinetically favored product. nih.gov

The outcome of N-functionalization can be influenced by several factors, including the nature of the electrophile, the base, the solvent, and the substituents already present on the indazole ring. nih.govbeilstein-journals.org

N1-Selective Reactions: Strong bases like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) tend to favor the formation of the more stable N1-alkylated product. beilstein-journals.org Thermodynamic control, achieved through equilibration at higher temperatures, also typically leads to the N1 isomer. nih.gov

N2-Selective Reactions: Kinetic control, often achieved by using milder bases or specific alkylating agents at lower temperatures, can favor the formation of the N2-substituted product. nih.gov For example, using trimethyloxonium (B1219515) tetrafluoroborate (B81430) has been shown to be an efficient method for regioselective N2-alkylation. nih.gov

The choice of protecting groups for the indazole nitrogens is also a crucial consideration in multi-step syntheses, allowing for the selective functionalization of other parts of the molecule.

Table 3: Regioselective N-Alkylation of Indazoles

Indazole Substrate Alkylating Agent Base/Solvent Major Product Reference
5-Bromo-1H-indazole-3-carboxylate Alkyl Bromide NaH / THF N1-alkylated beilstein-journals.org
1H-Indazole Halo esters K2CO3 / DMF N1-alkylated (predominantly) nih.gov
1H-Indazole Trimethyloxonium tetrafluoroborate N2-alkylated nih.gov

Regioselective Substitution on the Indazole Ring System

Modification of the benzene (B151609) portion of the indazole ring provides another avenue for creating analogues of this compound. Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups, although the directing effects of the fused pyrazole (B372694) ring and any existing substituents must be considered.

The position of substitution is influenced by the electronic nature of the indazole ring. The reactivity of different positions on the benzene ring can be modulated by the choice of reagents and reaction conditions. For example, methods have been developed for the regioselective functionalization at the C3 position of the indazole core. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for introducing aryl, vinyl, and amino groups at specific positions, provided a suitable handle like a halogen atom is present on the ring. rsc.org

Starting with a pre-functionalized indazole, such as a bromo- or iodo-indazole, allows for the targeted introduction of a wide range of substituents through these cross-coupling methodologies. This enables the synthesis of highly diverse libraries of compounds for biological screening.

Synthesis of Heterocyclic Analogues Incorporating the Chiral Ethanamine Unit

The this compound scaffold can be incorporated into larger, more complex heterocyclic systems. This can be achieved either by building a new ring onto the existing indazole core or by using the chiral ethanamine moiety as a synthon for the construction of a new heterocycle.

One common strategy involves the annulation of a new ring onto the indazole framework. For example, pyrazolo[4,3-c]pyridines can be synthesized from appropriately functionalized indazole precursors. rsc.org These reactions often involve intramolecular cyclization reactions.

Another approach is to utilize the primary amine of the ethanamine side chain in cyclization reactions to form new heterocyclic rings. For instance, the reaction of the amine with appropriate bifunctional reagents can lead to the formation of imidazoles or triazoles. nih.govorganic-chemistry.orgscispace.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govscispace.comorganic-chemistry.org This reaction could be adapted to incorporate the chiral ethanamine unit into a triazole-containing analogue.

The synthesis of such fused or linked heterocyclic systems significantly expands the diversity of analogues that can be generated from this compound, providing access to novel chemical entities with potentially unique biological activities.

Table 4: Examples of Heterocyclic Analogue Synthesis

Starting Scaffold Reaction Type Resulting Heterocycle Reference
Functionalized Indazole Intramolecular Amination Pyrazolo[4,3-c]pyridine rsc.org
Chiral Azido Alcohol [3+2] Cycloaddition 1,2,3-Triazole nih.gov
1,2-Diketone, Aldehyde, Amine Multi-component Reaction Imidazole organic-chemistry.org

Molecular Interactions and Recognition Studies

Ligand Design Principles Incorporating the (S)-1-(1H-Indazol-5-yl)ethanamine Scaffold

The design of ligands based on the this compound scaffold is guided by several key principles aimed at optimizing interactions with biological targets. The indazole ring itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions. The NH group of the pyrazole (B372694) moiety can act as a hydrogen bond donor, while the pyridine-type nitrogen atom (N2) can serve as a hydrogen bond acceptor. Furthermore, the aromatic system of the indazole core can participate in π-π stacking and hydrophobic interactions.

The stereochemistry of the (S)-ethyla mine side chain is a critical design element. The defined spatial orientation of the amino group allows for precise positioning to form key interactions, such as salt bridges or hydrogen bonds, within a binding pocket. The methyl group introduces a chiral center that can probe specific hydrophobic pockets and create steric constraints that favor binding to a particular target over others.

Derivatization of this scaffold often focuses on the primary amine or the indazole nitrogen atoms. Acylation or alkylation of the amine can introduce larger substituents that can access deeper pockets or form additional interactions. Modification of the indazole N1 or N2 positions can modulate the electronic properties of the ring system and influence its hydrogen bonding capabilities.

Chelation and Coordination Chemistry with Metal Centers

The indazole moiety and the ethylamine (B1201723) side chain of this compound provide potential coordination sites for metal ions. The nitrogen atoms of the indazole ring and the nitrogen of the amino group can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes.

While specific studies on the chelation of this compound are not extensively documented, the coordination chemistry of indazole-based ligands is an active area of research. Indazole derivatives have been shown to form stable complexes with a variety of transition metals, including palladium, gold, and rhodium. The coordination can occur in a monodentate fashion through one of the nitrogen atoms or in a bidentate fashion, where both the indazole and a side-chain donor group are involved. In the case of this compound, it could potentially act as a bidentate ligand, forming a chelate ring with a metal ion, which would enhance the stability of the resulting complex. The stereochemistry of the ligand would be expected to influence the geometry and properties of the metal complex.

Intermolecular Forces and Non-Covalent Interactions in Host-Guest Systems

The ability of this compound to participate in a variety of non-covalent interactions makes it an interesting candidate for host-guest chemistry studies. These interactions are fundamental to its recognition by biological macromolecules like proteins and nucleic acids.

The primary intermolecular forces at play include:

Hydrogen Bonding: The indazole NH and the amino group are potent hydrogen bond donors, while the indazole N2 and the amino group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic indazole ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.

Hydrophobic Interactions: The benzene (B151609) part of the indazole ring and the ethyl group of the side chain can engage in hydrophobic interactions with nonpolar regions of a host molecule.

Ionic Interactions: The protonated amino group can form strong salt bridges with negatively charged residues like aspartate or glutamate.

Cation-π Interactions: The positively charged amino group can also interact favorably with the electron-rich face of an aromatic ring.

The interplay of these forces dictates the binding affinity and selectivity of the molecule for a particular host system. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are crucial for elucidating the precise nature of these interactions.

Structure-Activity Relationship (SAR) Investigations of Derived Molecules (Focus on Molecular Interactions, not Clinical Outcomes)

Structure-activity relationship (SAR) studies of derivatives of this compound are essential for understanding how modifications to its structure impact its molecular interactions and, consequently, its binding affinity and selectivity.

Table 1: SAR of this compound Derivatives and Their Molecular Interactions

Modification Site Modification Observed Impact on Molecular Interactions
Amine Group AcylationCan introduce new hydrogen bond acceptors (carbonyl oxygen) and increase steric bulk, potentially leading to enhanced or diminished van der Waals contacts.
Alkylation (e.g., methylation)Reduces the number of hydrogen bond donors but can improve hydrophobic interactions and potentially introduce favorable steric clashes with off-targets.
Indazole Ring (N1/N2) AlkylationBlocks hydrogen bonding at that nitrogen, altering the electronic distribution of the ring system and potentially influencing the strength of other interactions.
Substitution on the benzene ringIntroduction of electron-withdrawing or -donating groups can modulate the pKa of the indazole NH and the aromatic character of the ring, affecting hydrogen bonding and π-stacking interactions.
Ethylamine Side Chain Variation of the alkyl groupIncreasing the chain length or branching can probe the size and shape of hydrophobic pockets.
Introduction of polar groupsCan create new hydrogen bonding opportunities or lead to unfavorable steric or electronic clashes.

These SAR studies, often guided by computational docking and molecular dynamics simulations, provide a rational basis for the design of new derivatives with improved interaction profiles for specific applications. The focus remains on understanding the fundamental forces that govern molecular recognition, paving the way for the development of highly selective and potent molecules.

Computational and Theoretical Investigations of S 1 1h Indazol 5 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (S)-1-(1H-Indazol-5-yl)ethanamine, DFT calculations can predict a range of properties that are crucial for understanding its reactivity and potential interactions with biological targets.

By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), the geometry of the molecule can be optimized to its lowest energy state. From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the indazole ring and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other interactions.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy0.5 eVElectron-accepting capability
HOMO-LUMO Gap6.7 eVChemical reactivity and stability
Dipole Moment3.1 DPolarity and solubility

Molecular Dynamics Simulations for Conformational Sampling

This compound possesses conformational flexibility due to the rotatable bond between the ethylamine (B1201723) side chain and the indazole ring. Molecular dynamics (MD) simulations are a computational method that can explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior. researchgate.netmdpi.com

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the sampling of different conformations and the identification of low-energy, stable conformers. Understanding the preferred conformations of this compound is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target. nih.gov

These simulations can be performed in a vacuum or, more realistically, in a solvent environment to mimic physiological conditions. The results of MD simulations can inform the selection of the most relevant conformer for subsequent docking studies and can provide insights into the molecule's dynamic behavior upon binding to a receptor. acs.orgnih.gov

Docking Studies of Derivatives with Biological Macromolecules (In Silico Binding Prediction)

Derivatives of the indazole scaffold have been shown to exhibit a wide range of biological activities, often by inhibiting protein kinases. nih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in structure-based drug design, allowing for the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing.

For derivatives of this compound, docking studies can be performed against various protein kinase targets implicated in cancer and other diseases. Prominent targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and various Cyclin-Dependent Kinases (CDKs). nih.govnih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. This information is invaluable for designing derivatives with improved potency and selectivity.

Table 2: Potential Protein Targets for Docking Studies of this compound Derivatives

Protein TargetPDB IDAssociated Disease
VEGFR24ASDCancer (Angiogenesis)
PDGFRβ5K5XCancer, Fibrosis
CDK21HCKCancer (Cell Cycle)
c-Kit1T46Gastrointestinal Stromal Tumors
FLT34X0IAcute Myeloid Leukemia

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Synthesis

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. nih.gov In the context of synthesis, QSPR can be used to predict properties that influence the feasibility and outcome of a chemical reaction.

For the synthesis of derivatives of this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. These models are built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical relationship between the descriptors and the property of interest.

For instance, a QSPR model could be trained to predict the enantiomeric excess of a chiral separation method for a series of chiral amines. nih.govsigmaaldrich.com This would allow for the in silico screening of different chromatographic conditions or derivatizing agents to optimize the separation of this compound from its corresponding (R)-enantiomer. The descriptors used in such a model could include steric parameters, electronic properties, and topological indices. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of molecules, which is a valuable tool for structure elucidation and verification. bohrium.comipb.pt

NMR Spectroscopy: DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. github.ioresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can highlight the presence of different tautomers or conformers in solution. github.ionmrdb.org

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, specific peaks in the experimental spectrum can be assigned to the stretching and bending motions of different functional groups, such as the N-H and C-H bonds of the amine and the aromatic C-H bonds of the indazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores present in this compound.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureCorresponding Structural Moiety
¹H NMRδ 7.0-8.0 ppmAromatic protons on the indazole ring
¹³C NMRδ 110-140 ppmAromatic carbons of the indazole ring
IR~3300-3400 cm⁻¹N-H stretching of the amine group
UV-Visλmax ~280 nmπ-π* transitions of the indazole ring

Synthetic Utility and Applications As a Chiral Building Block

Precursor in Stereoselective Synthesis of Complex Nitrogen-Containing Heterocycles

The distinct structural features of (s)-1-(1h-Indazol-5-yl)ethanamine, namely its chiral primary amine and the adaptable indazole ring, position it as a key starting material for the stereoselective synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocyclic structures are of significant interest in medicinal chemistry as they form the core of numerous biologically active molecules.

A significant application of this chiral amine is in the creation of chiral pyrazoles and related fused heterocyclic systems. For instance, the reaction between this compound and diketones or their equivalents can yield chiral pyrazole (B372694) derivatives. In such reactions, the stereochemistry of the amine dictates the formation of a specific enantiomer of the final product.

Furthermore, this chiral amine is employed in multicomponent reactions to assemble intricate heterocyclic frameworks in a single synthetic step. In reactions like the Ugi or Passerini-type, the amine, in combination with an aldehyde, an isocyanide, and a carboxylic acid, can produce diverse and complex peptide-like molecules that incorporate the indazole scaffold. The inherent chirality of the amine is frequently transferred to the product, ensuring a high degree of stereocontrol.

Application in the Construction of Chiral Ligands for Asymmetric Catalysis

The creation of novel chiral ligands is fundamental to the advancement of asymmetric catalysis. This compound provides a valuable framework for synthesizing such ligands. The primary amine group is readily modified to introduce coordinating groups like phosphines or oxazolines, leading to the formation of bidentate or tridentate ligands.

For example, the amine can be acylated and subsequently reduced to form secondary amines, which can then be further functionalized. Alternatively, reaction with phosphorus chlorides can directly yield aminophosphine (B1255530) ligands. The nitrogen atoms of the indazole ring can also participate in coordination with metal centers, facilitating the formation of well-defined metal complexes.

These chiral ligands, when complexed with transition metals such as rhodium, iridium, or palladium, can act as highly effective catalysts for a range of asymmetric transformations. rsc.orgmdpi.com This includes reactions like hydrogenations, hydrosilylations, and various carbon-carbon bond-forming reactions. The chiral environment established by the ligand around the metal center is crucial for controlling the stereochemical outcome of these reactions, often leading to high enantiomeric excesses. rsc.orgresearchgate.net

Metal CatalystType of Asymmetric Reaction
RhodiumHydroformylation, Hydrogenation rsc.orgmdpi.com
IridiumHydrogenation mdpi.com
PalladiumCross-coupling reactions, Allylic alkylation rsc.orgresearchgate.net

Use in the Preparation of Advanced Intermediate Scaffolds for Chemical Diversification

This compound is a key starting point for constructing more complex and functionally diverse chemical scaffolds. The reactivity of both the amine and the indazole ring allows for a broad spectrum of chemical modifications. This versatility enables the generation of large libraries of related compounds, which are essential for high-throughput screening in the drug discovery process.

The primary amine serves as a convenient handle for numerous synthetic transformations, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives.

Reductive amination: Reaction with aldehydes or ketones.

Sulfonylation: Reaction with sulfonyl chlorides.

These reactions facilitate the introduction of a wide array of substituents, leading to a diverse set of derivative compounds.

The indazole ring itself is also amenable to functionalization. For instance, N-alkylation or N-arylation at the indazole nitrogen atoms can introduce additional points of diversity. Electrophilic aromatic substitution on the benzene (B151609) portion of the indazole is also possible, with the regioselectivity of such reactions being influenced by the existing substituents. This multifaceted reactivity makes this compound a potent tool for the generation of molecular diversity.

Contribution to the Development of Stereocontrolled Methodologies

The application of this compound has played a role in the evolution of new synthetic methods that control stereochemistry. Its use as a chiral auxiliary or as a chiral resolving agent has facilitated the synthesis of enantiomerically pure compounds that would otherwise be challenging to obtain.

When used as a chiral auxiliary , the amine is temporarily attached to a prochiral molecule. This chiral appendage then directs a subsequent chemical reaction to occur stereoselectively. After the desired transformation is complete, the auxiliary can be cleaved from the molecule and recovered for reuse, having successfully transferred its chirality to the product.

Additionally, its basic properties allow it to function as a chiral resolving agent for the separation of racemic mixtures of acidic compounds. By reacting with a racemic acid, it forms a mixture of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. Once separated, the enantiomerically pure acid can be recovered from the salt. These applications underscore the significance of this compound in advancing the capabilities of stereoselective synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Catalytic Systems for (S)-1-(1H-Indazol-5-yl)ethanamine Synthesis

The efficient synthesis of enantiomerically pure amines like this compound is a cornerstone of modern medicinal chemistry. Future research is trending towards the development of more sophisticated and efficient asymmetric catalytic systems. Transition metal-catalyzed asymmetric hydrogenation represents a particularly promising frontier. acs.org The design and application of novel chiral ligands for metals such as iridium, rhodium, and ruthenium are expected to yield catalysts with enhanced activity and enantioselectivity for the synthesis of chiral amines. acs.orgmdpi.com

Furthermore, the exploration of aminocatalyzed reactions, such as the aza-Michael addition, could provide alternative and powerful strategies for constructing chiral indazole-containing molecules. acs.org The development of organocatalytic systems offers the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis.

Catalyst System TypePotential AdvantagesRelevant Research Areas
Transition Metal CatalysisHigh efficiency, high enantioselectivity, broad substrate scope.Development of novel chiral phosphine (B1218219) ligands, exploration of iridium and rhodium complexes. acs.orgmdpi.com
OrganocatalysisMetal-free, milder reaction conditions, environmentally benign.Iminium/enamine cascade reactions, asymmetric aza-Michael additions. acs.org
BiocatalysisHigh specificity, environmentally friendly (aqueous media, ambient temperature).Engineered transaminases, enzyme evolution for specific substrates.

Exploration of Advanced Chiral Resolution Techniques

While asymmetric synthesis is often the preferred method for obtaining single enantiomers, chiral resolution remains a valuable and practical approach, especially on an industrial scale. rsc.org Future research in this area is likely to focus on the development of more efficient and sustainable resolution technologies.

Advanced enzymatic kinetic resolution is a key area of interest. The use of lipases to selectively acylate one enantiomer of a racemic amine is a well-established technique that can be further optimized. google.com The development of novel enzymes with higher selectivity and stability for indazole-containing amines would be a significant advancement. Additionally, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, offers the potential for a theoretical yield of 100% of the desired enantiomer. rsc.org

Another avenue of exploration is the refinement of classical diastereomeric salt crystallization. wikipedia.org The design and synthesis of novel chiral resolving agents with improved discriminatory power for indazole-based amines could lead to more efficient and cost-effective resolution processes.

Resolution TechniquePrinciplePotential Advancements
Enzymatic Kinetic ResolutionSelective enzymatic reaction with one enantiomer.Development of highly selective lipases and other enzymes. google.com
Dynamic Kinetic ResolutionCombination of kinetic resolution with racemization of the unwanted enantiomer.Design of efficient racemization catalysts compatible with enzymatic conditions. rsc.org
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation.Synthesis of novel and more effective chiral resolving agents. wikipedia.org

Expansion of the Synthetic Scope of Derivatives for Material Science Applications

The indazole scaffold is not only important in medicinal chemistry but also holds potential for applications in material science. Fused polycyclic indazoles, for instance, have been shown to exhibit fluorescence properties, suggesting their potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.org

Future research could focus on the systematic derivatization of this compound to create a library of novel materials with tailored photophysical and electronic properties. By introducing different functional groups onto the indazole ring or the ethylamine (B1201723) side chain, it may be possible to tune the emission color, quantum yield, and other key characteristics for specific applications. The development of indazole-based sensors for the detection of metal ions or other analytes is another promising area of investigation.

Deeper Understanding of Molecular Recognition Mechanisms via Advanced Biophysical Methods

A more profound understanding of how this compound and its derivatives interact with their biological targets is crucial for the rational design of new and improved therapeutic agents. Advanced biophysical techniques can provide detailed insights into these molecular recognition events.

Crystallographic studies of indazole derivatives in complex with their target proteins can reveal the precise binding mode and key intermolecular interactions. researchgate.net Furthermore, techniques like vibrational circular dichroism (VCD) can provide information about the chiral structure and conformation of these molecules in solution. researchgate.net Integrating these experimental methods with computational modeling can lead to a comprehensive picture of the structure-activity relationship and guide the design of next-generation inhibitors. nih.gov

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

The principles of green chemistry are becoming increasingly important in the chemical industry, particularly in the synthesis of pharmaceuticals. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes.

This includes the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. nih.govmdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.commdpi.com The development of one-pot, multicomponent reactions for the synthesis of indazole derivatives is also a key area of interest, as these methods can improve atom economy and reduce waste generation. researchgate.netresearchgate.net

Green Chemistry ApproachDescriptionPotential Benefits
Green SolventsUse of environmentally friendly solvents like water, ethanol, or ionic liquids.Reduced toxicity and environmental impact. nih.govmdpi.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate chemical reactions.Shorter reaction times, increased yields, lower energy consumption. mdpi.commdpi.com
Multicomponent ReactionsCombining three or more reactants in a single step to form a complex product.High atom economy, reduced waste, simplified purification. researchgate.netresearchgate.net
CatalysisUse of catalysts to improve reaction efficiency and reduce waste.Lower energy requirements, increased selectivity, catalyst recyclability.

Q & A

Q. What are the most reliable synthetic routes for enantioselective preparation of (S)-1-(1H-Indazol-5-yl)ethanamine?

Methodological Answer: The compound can be synthesized via reductive amination of 1H-indazol-5-yl ketones using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (>95%). Flow chemistry methods, as demonstrated for analogous indazolyl amines, enable rapid optimization of reaction conditions (e.g., temperature, catalyst loading) and scalability . For purification, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) effectively separates enantiomers.

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer: X-ray crystallography is the gold standard. Use SHELXT (integrated in the SHELX suite) for automated structure solution from single-crystal diffraction data. Assign the (S)-configuration by analyzing the Flack parameter and electron density maps . Alternative methods include comparative circular dichroism (CD) spectroscopy with known enantiomers or nuclear Overhauser effect (NOE) NMR experiments to probe spatial arrangements.

Q. What biological targets are associated with this compound?

Methodological Answer: Preliminary studies on structurally similar compounds (e.g., phenethylamine derivatives) suggest interactions with G protein-coupled receptors (GPCRs) or neurotransmitter transporters. Perform radioligand binding assays (e.g., using tritiated serotonin or dopamine analogs) to quantify affinity. Molecular docking simulations with homology models of target receptors (e.g., 5-HT receptors) can guide hypothesis-driven experiments .

Q. What are the recommended storage conditions for this compound?

Methodological Answer: Store at +4°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the amine group. For long-term stability, lyophilize the compound and store in sealed vials with desiccants. Monitor purity via LC-MS every 6 months, as moisture or light exposure may degrade the indazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from enantiomeric impurities or solvent-dependent conformational changes. Validate enantiomeric purity using chiral GC-MS or polarimetry. Perform dose-response studies in multiple assay systems (e.g., cell-free vs. cell-based) to isolate confounding factors. Cross-reference crystallographic data (e.g., Cambridge Structural Database entries) to confirm structural consistency .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer: The compound’s flexibility and polar amine group complicate crystal formation. Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow nucleation. For SHELXL refinement, apply TWIN and HKLF 5 commands to handle twinning or weak diffraction data. High-resolution synchrotron radiation (e.g., at 0.9 Å wavelength) improves data quality for small crystals .

Q. How does the stereochemistry of this compound influence receptor binding kinetics?

Methodological Answer: Compare the (S)- and (R)-enantiomers using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. For GPCRs, employ β-arrestin recruitment assays to assess functional selectivity. Structural analogs (e.g., (S)-1-(3-methoxyphenyl)ethanamine) show enantiomer-specific activity at serotonin receptors, suggesting similar chiral recognition mechanisms .

Q. What strategies ensure enantiomeric purity during scale-up synthesis for in vivo studies?

Methodological Answer: Implement continuous flow chemistry with immobilized chiral catalysts (e.g., polystyrene-supported Rh-Jacobsen complexes) to maintain >99% ee. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. Post-synthesis, use simulated moving bed (SMB) chromatography for industrial-scale separation. Validate purity via ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.